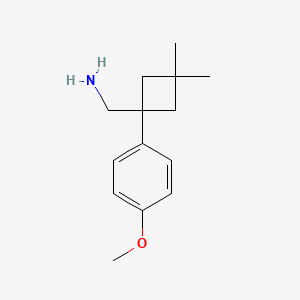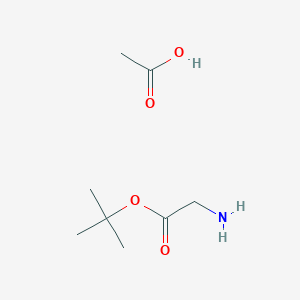
H-Gly-otbu acoh
概要
説明
H-Gly-otbu acoh: (acetic acid; tert-butyl 2-aminoacetate) is a versatile research compound with the molecular formula C8H17NO4 and a molecular weight of 191.227 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-otbu acoh typically involves the reaction of glycine with tert-butyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium ethoxide , and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the compound's purity and quality.
化学反応の分析
Types of Reactions
H-Gly-otbu acoh can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be performed using reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions include amino acids , esters , and alcohols , depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: : It serves as a building block for the synthesis of complex organic molecules.
Biology: : It is used in the study of amino acid metabolism and protein synthesis.
Industry: : It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which H-Gly-otbu acoh exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator , affecting various biochemical processes within cells.
類似化合物との比較
H-Gly-otbu acoh is similar to other amino acid derivatives and ester compounds . its unique structure and properties set it apart from these compounds. Some similar compounds include:
Glycine tert-butyl ester
Acetic acid derivatives
Amino acid esters
特性
IUPAC Name |
acetic acid;tert-butyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARIIECPXAUWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


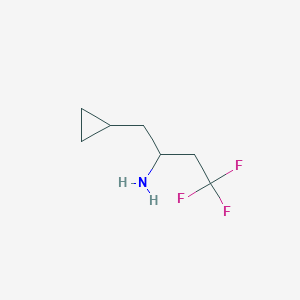
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)
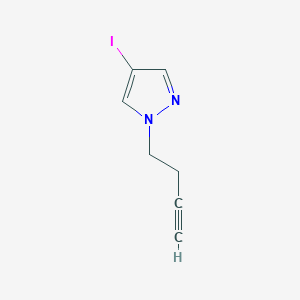
amine](/img/structure/B1466212.png)
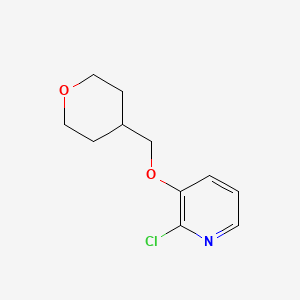
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)

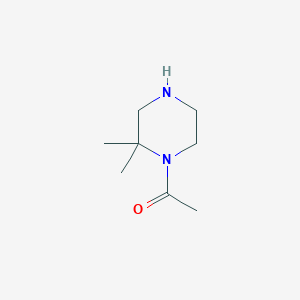
![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

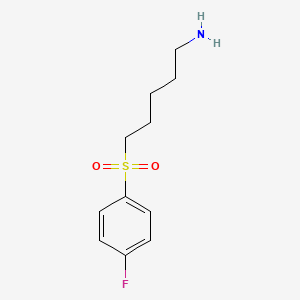
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)
